molecular formula C20H24ClN B155759 dimethyl-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenyl)propyl]azanium;chloride CAS No. 1614-57-9

dimethyl-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenyl)propyl]azanium;chloride

Cat. No.: B155759
CAS No.: 1614-57-9
M. Wt: 313.9 g/mol
InChI Key: VBKNNJQOMLOXQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

dimethyl-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenyl)propyl]azanium;chloride is a chemical compound known for its diverse applications in various scientific fields. It is a derivative of dibenzo[a,d]cycloheptene, a structure characterized by a seven-membered ring fused with two benzene rings. This compound is often used in research due to its unique chemical properties and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenyl)propyl]azanium;chloride typically involves a multi-step process. One common method includes the formal [5 + 2] annulation of ortho-aryl alkynyl benzyl alcohols with arenes. This reaction is mediated by trifluoromethanesulfonic anhydride (Tf2O) and involves an intermolecular Friedel–Crafts-type alkylation followed by an intramolecular 7-endo-dig cyclization . This method is known for its high efficiency, regioselectivity, and step-economy.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate purification steps such as crystallization or chromatography to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

dimethyl-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenyl)propyl]azanium;chloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or alcohols.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can produce a variety of substituted amines or other derivatives.

Scientific Research Applications

dimethyl-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenyl)propyl]azanium;chloride has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of dimethyl-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenyl)propyl]azanium;chloride involves its interaction with specific molecular targets. For instance, it acts as a serotonin receptor antagonist, inhibiting the action of serotonin at its receptors. This interaction can lead to muscle relaxation and other therapeutic effects . The compound may also interact with other receptors and enzymes, contributing to its diverse biological activities.

Comparison with Similar Compounds

Similar Compounds

    Cyclobenzaprine Hydrochloride: A muscle relaxant with a similar structure and mechanism of action.

    Amitriptyline: An antidepressant with a dibenzocycloheptene structure, used for its effects on neurotransmitter systems.

    Nortriptyline: Another antidepressant with a similar core structure, used for its therapeutic effects on mood disorders.

Uniqueness

dimethyl-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenyl)propyl]azanium;chloride is unique due to its specific substitution pattern and the resulting chemical properties. Its ability to act as a serotonin receptor antagonist sets it apart from other compounds with similar structures, providing distinct therapeutic potential and research applications .

Properties

CAS No.

1614-57-9

Molecular Formula

C20H24ClN

Molecular Weight

313.9 g/mol

IUPAC Name

dimethyl-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenyl)propyl]azanium;chloride

InChI

InChI=1S/C20H23N.ClH/c1-21(2)15-7-12-20-18-10-5-3-8-16(18)13-14-17-9-4-6-11-19(17)20;/h3-6,8-11,13-14,20H,7,12,15H2,1-2H3;1H

InChI Key

VBKNNJQOMLOXQL-UHFFFAOYSA-N

SMILES

C[NH+](C)CCCC1C2=CC=CC=C2C=CC3=CC=CC=C13.[Cl-]

Canonical SMILES

C[NH+](C)CCCC1C2=CC=CC=C2C=CC3=CC=CC=C13.[Cl-]

1614-57-9

Synonyms

3-(5H-DIBENZO[A,D]CYCLOHEPTEN-5-YLPROPYL)DIMETHYLAMMONIUM CHLORIDE

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.